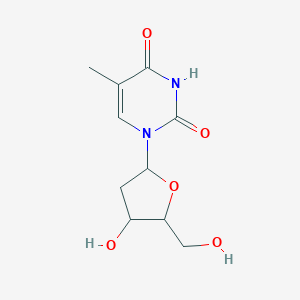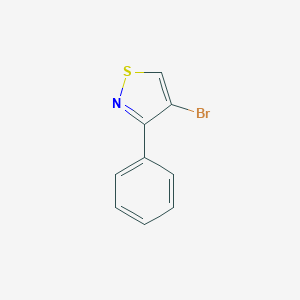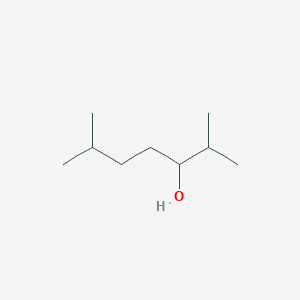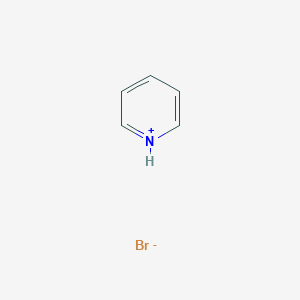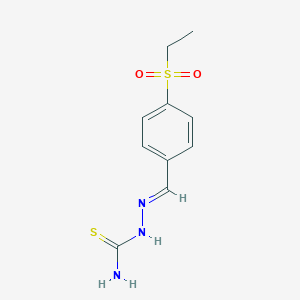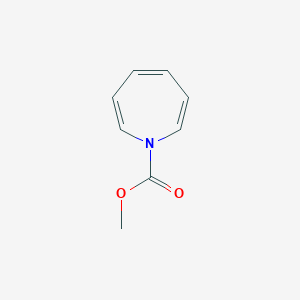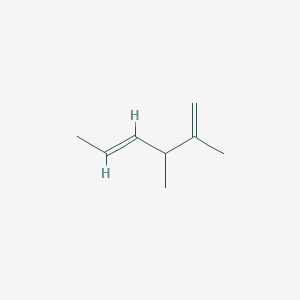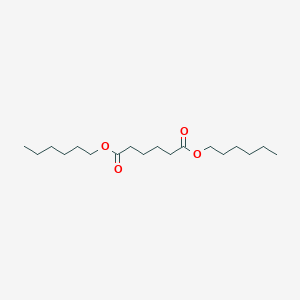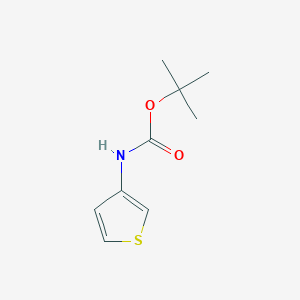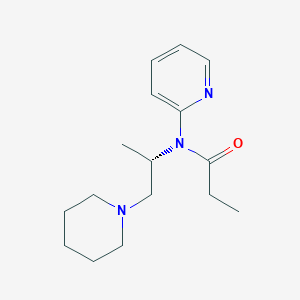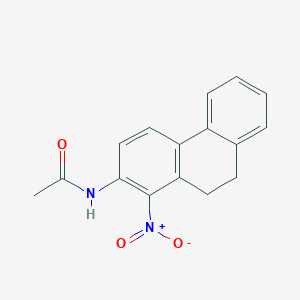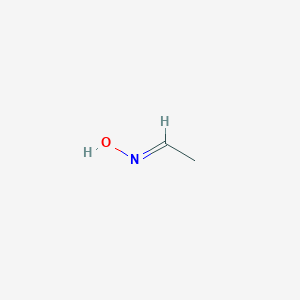
Mercurous bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Mercurous bromide can be synthesized by the oxidation of elemental mercury with elemental bromine . Another method involves adding sodium bromide to a solution of mercury(I) nitrate .
Industrial Production Methods: In industrial settings, the preparation of this compound typically involves the controlled reaction of mercury with bromine under specific conditions to ensure the purity and desired properties of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Mercurous bromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to mercury(II) bromide and elemental mercury.
Reduction: Reducing agents such as tin(II) and iron(II) can reduce this compound to elemental mercury.
Substitution: It reacts with chloride ions to form mercury(I) chloride.
Common Reagents and Conditions:
Oxidation: Elemental bromine is used as an oxidizing agent.
Reduction: Tin(II) chloride and iron(II) sulfate are common reducing agents.
Substitution: Hydrochloric acid provides chloride ions for substitution reactions.
Major Products Formed:
Oxidation: Mercury(II) bromide and elemental mercury.
Reduction: Elemental mercury.
Substitution: Mercury(I) chloride.
Wissenschaftliche Forschungsanwendungen
Mercurous bromide has several scientific research applications, particularly in the field of acousto-optical devices. It is used to develop acousto-optic tunable filters (AOTFs) due to its high refractive index, broad optical bandwidth, and relatively high figure of merit . These properties make it suitable for spectral imaging systems, space exploration, hyper-spectral imaging, and stereoscopic imaging .
Wirkmechanismus
The mechanism by which mercurous bromide exerts its effects is primarily related to its optical properties. In acousto-optic devices, the compound operates based on the elasto-optical effect, which involves the periodic modulation of the refractive index caused by acoustic waves traveling through the medium . This modulation allows for the tuning of optical filters and the manipulation of light in various applications .
Vergleich Mit ähnlichen Verbindungen
- Mercury(I) chloride (Hg₂Cl₂)
- Mercury(I) iodide (Hg₂I₂)
- Mercury(II) bromide (HgBr₂)
Comparison: Mercurous bromide (Hg₂Br₂) is unique due to its specific optical properties, such as its ability to fluoresce under ultraviolet light and its high refractive index . Compared to mercury(I) chloride and mercury(I) iodide, this compound has distinct applications in acousto-optical devices . Mercury(II) bromide, on the other hand, is used in different contexts, such as in the Koenigs–Knorr reaction for forming glycoside linkages on carbohydrates .
This compound’s combination of optical properties and chemical reactivity makes it a valuable compound in both scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
15385-58-7 |
|---|---|
Molekularformel |
Br2Hg2 |
Molekulargewicht |
560.99 g/mol |
IUPAC-Name |
bromomercury |
InChI |
InChI=1S/2BrH.2Hg/h2*1H;;/q;;2*+1/p-2 |
InChI-Schlüssel |
RVARJMCTILSHND-UHFFFAOYSA-L |
SMILES |
Br[Hg].Br[Hg] |
Kanonische SMILES |
Br[Hg].Br[Hg] |
Color/Form |
White powder YELLOW TETRAGONAL CRYSTALS |
Dichte |
7.307 |
melting_point |
405 °C |
Key on ui other cas no. |
10031-18-2 15385-58-7 |
Physikalische Beschreibung |
Mercurous bromide is a white, odorless powder. Darkens on exposure to light. Sublimes at high temperatures. |
Piktogramme |
Acute Toxic; Health Hazard; Environmental Hazard |
Haltbarkeit |
Becomes yellow on heating, returning to white on cooling; Darkens on exposure to light |
Löslichkeit |
0.000004 G SOL IN 100 ML WATER AT 25 °C Insol in ether Sol in fuming nitric acid (prolonged heating), hot concentrated sulfuric acid, hot ammonium carbonate or ammonium succinate solutions INSOL IN ALCOHOLS & ACETONE |
Dampfdichte |
19.3 (AIR= 1) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


